molecular formula C12H18N2O2 B11790159 Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B11790159
M. Wt: 222.28 g/mol
InChI Key: SSUAZMXWFIUZBE-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a cyano group, and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo heptane core, followed by the introduction of the cyano and tert-butyl ester groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and azabicyclo heptane core play crucial roles in its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar structure but with an oxo group instead of a cyano group.

    Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: Contains an additional nitrogen atom in the bicyclic core.

Uniqueness

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the cyano group’s reactivity is advantageous.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4,6-7H2,1-3H3

InChI Key

SSUAZMXWFIUZBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C#N

Origin of Product

United States

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